molecular formula C19H14IN3O2 B11104370 2-[(2E)-2-(4-iodobenzylidene)hydrazinyl]-N-(naphthalen-2-yl)-2-oxoacetamide

2-[(2E)-2-(4-iodobenzylidene)hydrazinyl]-N-(naphthalen-2-yl)-2-oxoacetamide

Cat. No.: B11104370
M. Wt: 443.2 g/mol
InChI Key: OOBBWHSEOBVYJN-CIAFOILYSA-N
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Preparation Methods

The synthesis of 2-{2-[(E)-1-(4-IODOPHENYL)METHYLIDENE]HYDRAZINO}-N-(2-NAPHTHYL)-2-OXOACETAMIDE typically involves the condensation of 4-iodobenzaldehyde with 2-naphthylhydrazine under specific reaction conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid, to facilitate the formation of the hydrazone linkage . Industrial production methods may involve optimization of reaction parameters to enhance yield and purity, including temperature control, reaction time, and purification techniques like recrystallization.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

2-{2-[(E)-1-(4-IODOPHENYL)METHYLIDENE]HYDRAZINO}-N-(2-NAPHTHYL)-2-OXOACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{2-[(E)-1-(4-IODOPHENYL)METHYLIDENE]HYDRAZINO}-N-(2-NAPHTHYL)-2-OXOACETAMIDE involves its interaction with molecular targets such as enzymes or receptors. The hydrazone linkage and the presence of the iodophenyl group allow it to form strong interactions with active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds include other hydrazone derivatives and naphthyl-based molecules. Compared to these compounds, 2-{2-[(E)-1-(4-IODOPHENYL)METHYLIDENE]HYDRAZINO}-N-(2-NAPHTHYL)-2-OXOACETAMIDE stands out due to the presence of the iodophenyl group, which imparts unique reactivity and potential for further functionalization. Some similar compounds include:

These compounds share structural similarities but differ in their specific functional groups and reactivity, highlighting the uniqueness of 2-{2-[(E)-1-(4-IODOPHENYL)METHYLIDENE]HYDRAZINO}-N-(2-NAPHTHYL)-2-OXOACETAMIDE .

Properties

Molecular Formula

C19H14IN3O2

Molecular Weight

443.2 g/mol

IUPAC Name

N'-[(E)-(4-iodophenyl)methylideneamino]-N-naphthalen-2-yloxamide

InChI

InChI=1S/C19H14IN3O2/c20-16-8-5-13(6-9-16)12-21-23-19(25)18(24)22-17-10-7-14-3-1-2-4-15(14)11-17/h1-12H,(H,22,24)(H,23,25)/b21-12+

InChI Key

OOBBWHSEOBVYJN-CIAFOILYSA-N

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)C(=O)N/N=C/C3=CC=C(C=C3)I

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)C(=O)NN=CC3=CC=C(C=C3)I

Origin of Product

United States

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